

An In-depth Technical Guide to 1-Bromo-2-((methylsulfonyl)methyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-2-((methylsulfonyl)methyl)benzene
Cat. No.:	B2908894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-bromo-2-((methylsulfonyl)methyl)benzene**, a key organic intermediate. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it delves into the compound's reactivity, potential applications in medicinal chemistry, and essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction and Chemical Identity

1-Bromo-2-((methylsulfonyl)methyl)benzene, also known by its semi-systematic name 2-bromobenzyl methyl sulfone, is an aromatic sulfone containing a bromine substituent. This unique combination of a reactive bromine atom on the aromatic ring and a methylsulfonylmethyl group makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in the field of medicinal chemistry. The bromine atom can readily participate in various cross-coupling reactions, while the sulfone moiety can influence the electronic and steric properties of the molecule and its derivatives.

IUPAC Name: **1-bromo-2-((methylsulfonyl)methyl)benzene**

CAS Number: 25195-52-2

Molecular Formula: C₈H₉BrO₂S

Molecular Structure:

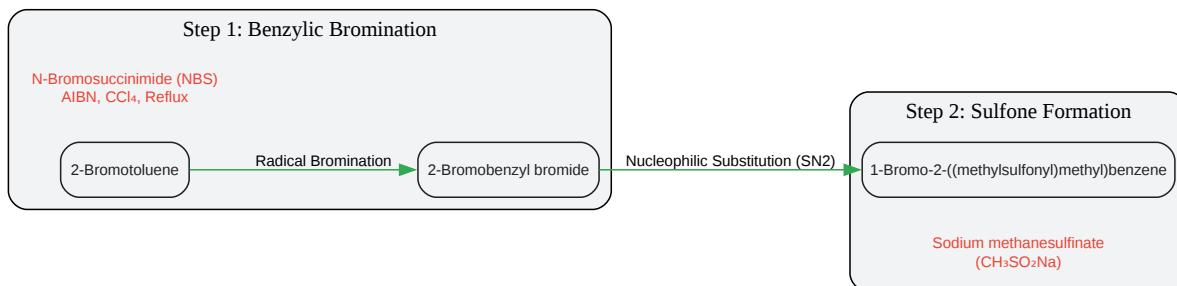
Caption: Chemical structure of **1-Bromo-2-((methylsulfonyl)methyl)benzene**.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of **1-bromo-2-((methylsulfonyl)methyl)benzene** is presented in the table below. This data is crucial for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Weight	249.12 g/mol	[1]
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	90-93 °C	[2]
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Inferred from structure
Purity	Typically >95%	[3]

Spectroscopic Characterization


While a publicly available, fully characterized set of spectra for this specific compound is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons (4H) would appear as a complex multiplet in the range of δ 7.0-7.7 ppm. The methylene protons (CH_2) adjacent to the sulfonyl group and the benzene ring would likely appear as a singlet at approximately δ 4.5-5.0 ppm. The methyl protons (CH_3) of the sulfonyl group would be a sharp singlet further upfield, around δ 2.8-3.2 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would display eight distinct signals. The aromatic carbons would resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic signal. The methylene carbon would be expected around δ 60-65 ppm, and the methyl carbon of the sulfonyl group would appear at approximately δ 40-45 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately $1300\text{-}1350\text{ cm}^{-1}$ and $1140\text{-}1160\text{ cm}^{-1}$. Aromatic C-H stretching vibrations would be observed above 3000 cm^{-1} , and C=C stretching vibrations for the benzene ring would appear in the $1450\text{-}1600\text{ cm}^{-1}$ region. The C-Br stretching vibration is expected in the lower frequency region, typically around $500\text{-}600\text{ cm}^{-1}$.
- MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanism

The most plausible and efficient synthesis of **1-bromo-2-((methylsulfonyl)methyl)benzene** involves a nucleophilic substitution reaction. The key starting materials are 2-bromobenzyl bromide and a methanesulfinate salt, such as sodium methanesulfinate.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromobenzyl bromide

This procedure is adapted from established methods for benzylic bromination[4].

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl_4).
- Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (catalytic amount), to the solution.
- Bromination: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.
- Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical chain reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
- Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium

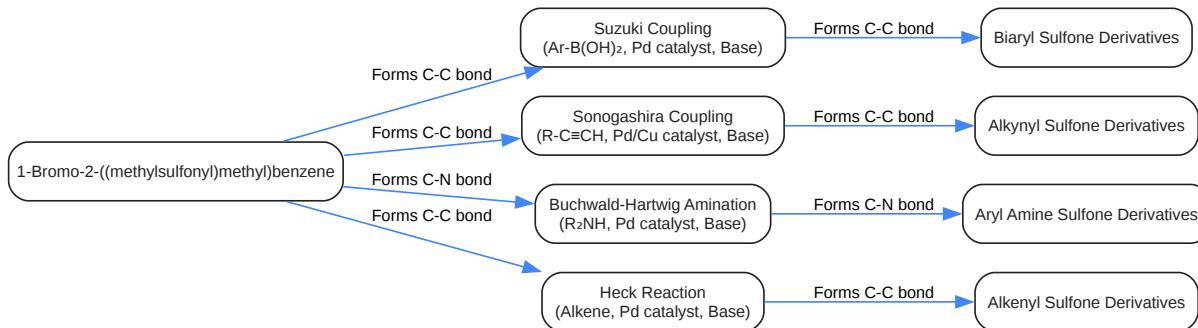
bicarbonate solution to remove any remaining acid.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromobenzyl bromide can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of **1-Bromo-2-((methylsulfonyl)methyl)benzene**

This step involves a nucleophilic substitution reaction.

- Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Nucleophilic Addition: Add sodium methanesulfinate ($\text{CH}_3\text{SO}_2\text{Na}$) (1.1 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) to ensure the completion of the reaction. Monitor the progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **1-bromo-2-((methylsulfonyl)methyl)benzene**.


Mechanistic Insights

The formation of the sulfone occurs via an $\text{S}_{\text{n}}2$ mechanism. The methanesulfinate anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide. The bromide ion, being a good leaving group, is displaced, leading to the formation of the C-S bond. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na^+) while leaving the nucleophilic anion relatively free to attack, thus accelerating the reaction rate.

Reactivity and Potential Applications in Drug Development

The synthetic utility of **1-bromo-2-((methylsulfonyl)methyl)benzene** stems from the distinct reactivity of its functional groups.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of the title compound.

The presence of the bromine atom on the benzene ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

- Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
- Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl alkynes, which are versatile intermediates for further transformations.
- Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, leading to the synthesis of various substituted anilines and related nitrogen-containing heterocycles.

- Heck Reaction: The coupling with alkenes introduces vinyl groups, which can be further functionalized.

The methylsulfonylmethyl group is generally stable under these coupling conditions. Its presence can modulate the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability.

Role as a Pharmaceutical Intermediate

While specific drugs directly synthesized from **1-bromo-2-((methylsulfonyl)methyl)benzene** are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Aryl methyl sulfones are known to exhibit a wide range of pharmacological activities. The combination of the reactive bromine handle and the sulfone moiety makes this compound a highly attractive building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, related bromo-substituted aromatic compounds are cited as intermediates in patents for therapeutic agents^{[5][6][7]}.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for **1-bromo-2-((methylsulfonyl)methyl)benzene** is not widely available, the following guidelines are based on the known hazards of structurally similar compounds^{[3][8][9][10][11]}.

Hazard Statements (Predicted):

- H302: Harmful if swallowed.^[8]
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.^[8]
- H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.[8]
- P270: Do not eat, drink or smoke when using this product.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
- Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal:

- Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Conclusion

1-Bromo-2-((methylsulfonyl)methyl)benzene is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two key functional groups—a reactive bromine atom and a stable sulfone moiety—make it an attractive starting

material for the synthesis of a wide array of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and safe handling, underscoring its potential as a key intermediate for researchers in the pharmaceutical and chemical industries. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 2. Benzene, 1-bromo-2-methyl- (CAS 95-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-bromo-2-methyl-4-(S-methylsulfonyl)benzene | C8H10BrNOS | CID 177688410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-bromo-4-((methylsulfonyl)methyl)benzene (C8H9BrO2S) [pubchemlite.lcsb.uni.lu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-((methylsulfonyl)methyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2908894#1-bromo-2-methylsulfonyl-methyl-benzene-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com